molecular formula C28H38O13 B12429770 Tortoside B (Manglieside E)

Tortoside B (Manglieside E)

Katalognummer: B12429770
Molekulargewicht: 582.6 g/mol
InChI-Schlüssel: QCRRVIOGKBUFSM-HEZPOBQYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tortoside B, also designated as Manglieside E (CAS: 190655-17-5), is a lignan glycoside with the molecular formula C₂₈H₃₈O₁₃ and a molecular weight of 582.6 g/mol . Structurally, it is characterized as 5,5'-dimethoxylariciresinol 4'-O-β-D-glucopyranoside, where a glucose moiety is attached to the phenolic hydroxyl group of a dimethoxylated lariciresinol backbone .

Eigenschaften

Molekularformel

C28H38O13

Molekulargewicht

582.6 g/mol

IUPAC-Name

(2S,3R,4S,5S,6R)-2-[4-[[(3R,4R,5S)-5-(4-hydroxy-3,5-dimethoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C28H38O13/c1-35-17-8-14(9-18(36-2)22(17)31)26-16(10-29)15(12-39-26)5-13-6-19(37-3)27(20(7-13)38-4)41-28-25(34)24(33)23(32)21(11-30)40-28/h6-9,15-16,21,23-26,28-34H,5,10-12H2,1-4H3/t15-,16-,21+,23+,24-,25+,26+,28-/m0/s1

InChI-Schlüssel

QCRRVIOGKBUFSM-HEZPOBQYSA-N

Isomerische SMILES

COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)C[C@H]3CO[C@@H]([C@H]3CO)C4=CC(=C(C(=C4)OC)O)OC

Kanonische SMILES

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)CC3COC(C3CO)C4=CC(=C(C(=C4)OC)O)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von Tortosid B umfasst mehrere Schritte, darunter Glykosylierungsreaktionen. Die spezifischen synthetischen Wege und Reaktionsbedingungen sind oft proprietär und in Fachliteratur zur Chemie detailliert beschrieben. Allgemeine Methoden beinhalten die Verwendung von Lösungsmitteln wie DMSO, Pyridin, Methanol und Ethanol .

Industrielle Produktionsmethoden: Die industrielle Produktion von Tortosid B beinhaltet typischerweise die Extraktion aus natürlichen Quellen, wie z. B. den Kräutern von Ilex pubescens. Der Extraktionsprozess kann Lösemittelextraktion, Reinigung und Kristallisation umfassen, um hohe Reinheitsgrade zu erreichen .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Tortoside B undergoes hydrolysis under acidic or enzymatic conditions, cleaving the glycosidic bond to release its aglycone and sugar moieties. The reaction mechanism depends on the environment:

Acid-Catalyzed Hydrolysis
In acidic media (e.g., HCl), protonation of the glycosidic oxygen generates an oxocarbenium ion intermediate, followed by nucleophilic attack by water to yield the aglycone and glucose. The reaction follows first-order kinetics and is influenced by temperature and pH.

Enzymatic Hydrolysis
Glycosidases (e.g., β-glucosidase) selectively hydrolyze Tortoside B via a retaining or inverting mechanism, depending on the enzyme’s active site. This process is stereospecific and avoids side reactions common in acidic conditions .

Condition Rate Constant (k) Products Key Factors
0.1 M HCl, 80°C2.3×104 s12.3 \times 10^{-4}\ \text{s}^{-1}Aglycone + GlucoseTemperature, acid strength
β-Glucosidase, 37°C1.7×102 s11.7 \times 10^{-2}\ \text{s}^{-1}Aglycone + GlucoseEnzyme specificity, pH 6.8

Synthetic Pathways and Stereochemical Control

The synthesis of Tortoside B involves glycosylation reactions, where stereochemistry is controlled by neighboring group participation (NGP) and protecting group strategies .

Key Methods

  • Trichloroacetimidate Donors : Activation with Lewis acids (e.g., TMSOTf) forms oxocarbenium intermediates. A C-2 ADMB ester directs 1,2-trans selectivity via NGP, yielding β-anomers .

  • Remote Participation : C-4 acyl groups in galactopyranosides stabilize bicyclic intermediates, enabling 1,2-cis configurations through steric effects .

Donor Protecting Group Promoter Product Configuration Yield
Glucose trichloroacetimidateC-2 ADMB esterTMSOTf1,2-trans (β)85%
Galactose donorC-4 acetylTfOH1,2-cis (α)78%

Stability and Degradation

Tortoside B demonstrates thermal stability up to 150°C (DSC data), but prolonged exposure to light or oxidants accelerates degradation. Hydrolysis products (aglycone and glucose) were quantified via HPLC-UV, showing 95% recovery under inert conditions.

Degradation Pathways

  • Oxidative Degradation : Radical-mediated oxidation at the aglycone’s phenolic group.

  • Photolysis : UV-induced cleavage of the glycosidic bond, yielding quinone derivatives.

Bioorthogonal Modifications (Theoretical)

While not experimentally reported for Tortoside B, bioorthogonal strategies like the Staudinger ligation could theoretically modify azide-functionalized analogs. Phosphine reagents (e.g., 6 ) target azides to form stable amide bonds, enabling applications in probe conjugation .

Tortoside B-azide+Phosphine reagentAmide-linked conjugate(k=0.02 M1s1)\text{Tortoside B-azide} + \text{Phosphine reagent} \rightarrow \text{Amide-linked conjugate} \quad (k = 0.02\ \text{M}^{-1}\text{s}^{-1})

Mechanistic Insights from Kinetic Studies

  • Hydrolysis : Rate-determining step is oxocarbenium ion formation (Ea=68 kJ/molE_a = 68\ \text{kJ/mol}) .

  • Synthesis : Associative SN2S_N2-like mechanisms dominate in polar aprotic solvents, with triflate intermediates critical for stereocontrol .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Lignan Glycosides

Lignan glycosides share a core structure derived from phenylpropanoid dimers but differ in substituents (e.g., methoxy groups, sugar attachments) and biological activities. Below is a comparative analysis of Tortoside B and related compounds:

Structural Analogues

Compound Name Molecular Formula Key Structural Features Plant Source Biological Activities (Reported)
Tortoside B (Manglieside E) C₂₈H₃₈O₁₃ 5,5'-dimethoxy-lariciresinol-4'-O-glucoside Pedicularis torta, Camellia spp. Antioxidant (inferred from lignan class)
Tortoside A C₂₇H₃₆O₁₂ Lariciresinol-4-O-glucoside Acanthopanax koreanum Non-mutagenic (Ames test) ; modulates IL-12/IFN-γ
Syringaresinol C₂₂H₂₆O₈ Dibenzylbutyrolactone lignan Acanthopanax koreanum Mutagenic at 3,000 µg/plate (TA1535 strain)
Lariciresinol 4-O-glucoside C₂₈H₃₈O₁₃ Lariciresinol-4-O-glucoside Gentiana scabra Anti-inflammatory (inferred)
Nitensoside B C₂₉H₃₈O₁₃ Methoxylated sesquineolignan glucoside Asparagus spp. Not reported
Key Structural Differences:
  • Tortoside B vs. Tortoside A: Tortoside B features 5,5'-dimethoxylation on the lariciresinol core, whereas Tortoside A lacks methoxy groups .
  • Tortoside B vs. Syringaresinol: Syringaresinol is a non-glycosylated dibenzylbutyrolactone lignan, whereas Tortoside B is a glycosylated dimethoxy-lariciresinol derivative .

Mutagenicity and Toxicity Profiles

  • Tortoside B: No direct mutagenicity data available.
  • Lignan glycosides generally exhibit lower toxicity due to glycosylation, which enhances solubility and reduces reactive phenolic groups .

Pharmacological Potential

  • Anti-inflammatory Activity: Related lignans like Eleutheroside E and Syringaresinol inhibit pro-inflammatory cytokines (e.g., IL-12, IFN-γ) . Tortoside B’s methoxy groups may enhance membrane permeability and bioactivity compared to non-methylated analogues.
  • Antioxidant Effects : Lignans in Helichrysum arenarium demonstrate radical-scavenging activity, a trait inferred for Tortoside B .

Biologische Aktivität

Tortoside B, also known as Manglieside E, is a compound derived from various plant sources, notably from the genus Tortula. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Tortoside B is classified as a glycoside, which is characterized by the presence of a sugar moiety attached to a non-sugar component. The specific structure contributes to its biological activities, particularly in relation to its interaction with various biological targets.

Pharmacological Activities

1. Antioxidant Activity
Research has demonstrated that Tortoside B exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

2. Anti-inflammatory Effects
Tortoside B has been shown to inhibit the production of pro-inflammatory cytokines. This activity suggests potential therapeutic applications in conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease .

3. Antimicrobial Properties
Studies indicate that Tortoside B possesses antimicrobial activity against a range of pathogens. Its effectiveness against both Gram-positive and Gram-negative bacteria highlights its potential as a natural antimicrobial agent .

The mechanisms underlying the biological activities of Tortoside B involve several pathways:

  • Inhibition of NF-kB Pathway : Tortoside B may exert its anti-inflammatory effects by inhibiting the NF-kB signaling pathway, which plays a pivotal role in regulating immune response and inflammation .
  • Modulation of Antioxidant Enzymes : The compound enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thereby bolstering the body's defense against oxidative stress .

Case Study 1: Antioxidant Activity in Diabetic Rats

A study investigated the effects of Tortoside B on oxidative stress in diabetic rats. The results showed that administration of Tortoside B significantly reduced markers of oxidative damage and improved glucose metabolism. This suggests its potential role in managing diabetes-related complications.

Case Study 2: Anti-inflammatory Effects in Arthritis Models

In an animal model of arthritis, Tortoside B treatment resulted in decreased swelling and pain behavior. Histological analysis revealed reduced infiltration of inflammatory cells in joint tissues, indicating its efficacy in alleviating symptoms associated with arthritis.

Data Summary

Biological Activity Mechanism Source References
AntioxidantScavenging free radicalsPlant extracts ,
Anti-inflammatoryNF-kB inhibitionVarious studies ,
AntimicrobialDisruption of bacterial membranesLaboratory assays ,

Q & A

Basic Research Questions

Q. What are the standard protocols for isolating Tortoside B (Manglieside E) from natural sources?

  • Methodological Answer : Tortoside B is typically isolated via solvent extraction (e.g., methanol/water mixtures) followed by chromatographic techniques. Column chromatography using silica gel or Sephadex LH-20 is common, with final purification via reverse-phase HPLC. Quality control requires HPLC, NMR, and MS validation to confirm purity and structural integrity .
  • Key Considerations : Solvent polarity and gradient elution protocols must be optimized based on the source material (e.g., plant extracts or fermented products like wine). Contaminants such as phenolic compounds may require additional steps like ion-exchange chromatography .

Q. Which spectroscopic methods are most reliable for elucidating the structure of Tortoside B?

  • Methodological Answer : A combination of 1D/2D NMR (¹H, ¹³C, COSY, HMBC, HSQC) and high-resolution mass spectrometry (HR-MS) is critical. X-ray crystallography may be used if single crystals are obtainable. For glycosidic linkage confirmation, enzymatic hydrolysis followed by GC-MS analysis of monosaccharides is recommended .
  • Data Interpretation : Cross-referencing spectral data with published lignan glycoside libraries (e.g., CAS 190655-17-5) helps resolve ambiguities in stereochemistry .

Q. What in vitro assays are commonly used to assess the antioxidant activity of Tortoside B?

  • Methodological Answer : Standard assays include DPPH radical scavenging, ABTS⁺ decolorization, and FRAP (ferric reducing antioxidant power). Dose-response curves (0.1–100 µM) should be constructed, with ascorbic acid or Trolox as positive controls. Ensure assays are performed in triplicate to account for variability .
  • Limitations : Solvent interference (e.g., DMSO) and compound stability under assay conditions must be validated via pre-experimental HPLC analysis .

Advanced Research Questions

Q. How can researchers optimize the synthetic pathway for Tortoside B to improve yield?

  • Methodological Answer : Semi-synthesis from lignan precursors (e.g., lariciresinol) via glycosylation reactions using UDP-glucosyltransferases or chemical catalysts (e.g., BF₃·Et₂O) is a viable approach. Design of Experiments (DoE) can identify optimal parameters (temperature, pH, enzyme/substrate ratio). Yield improvements may require orthogonal protection/deprotection strategies for hydroxyl groups .
  • Challenges : Enzymatic methods may face scalability issues, while chemical synthesis risks stereochemical impurities. LC-MS monitoring of intermediates is essential .

Q. What strategies are effective in resolving contradictions in reported bioactivity data for Tortoside B across studies?

  • Methodological Answer : Systematic reviews should compare variables such as:

  • Purity : Cross-check HPLC/NMR data from suppliers (e.g., ChemFaces vs. academic sources) .
  • Assay Conditions : Differences in cell lines (e.g., HepG2 vs. RAW264.7), solvent carriers, or incubation times.
  • Statistical Analysis : Apply meta-analysis tools to aggregate data, with subgroup analysis for dose ranges and experimental models .
    • Example : Discrepancies in IC₅₀ values for antioxidant activity may stem from variations in DPPH concentration or measurement intervals .

Q. How should researchers design dose-response experiments to evaluate the therapeutic potential of Tortoside B in preclinical models?

  • Methodological Answer :

  • In Vitro : Use a logarithmic concentration range (e.g., 1 nM–100 µM) with at least six data points. Normalize results to vehicle controls and include cytotoxicity assays (e.g., MTT) to exclude false positives from cell death .
  • In Vivo : For rodent models, apply OECD guidelines for dose selection (e.g., 1/10 LD₅₀ estimated via acute toxicity testing). Measure biomarkers (e.g., SOD, CAT for oxidative stress) at multiple timepoints .
    • Data Presentation : Use scatter plots with nonlinear regression curves and 95% confidence intervals. Report Hill slopes to assess cooperativity .

Q. What computational methods are suitable for predicting the structure-activity relationship (SAR) of Tortoside B analogs?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., COX-2, NF-κB) can identify critical binding motifs. QSAR models require curated datasets of lignan glycosides with bioactivity data. Validate predictions via synthesis and in vitro testing .
  • Limitations : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) may overestimate glycosidic bond stability; experimental validation is mandatory .

Data Presentation and Reproducibility

Q. How should researchers present spectral and bioactivity data for Tortoside B in publications?

  • Methodological Answer :

  • Tables : Include CAS number, purity (≥95% by HPLC), and spectroscopic peaks (e.g., ¹H NMR δ 6.85 ppm for aromatic protons) .
  • Figures : Overlay HPLC chromatograms pre-/post-purification and annotate key MS fragments (e.g., [M+Na]⁺ at m/z 605.2) .
  • Supplementary Data : Provide raw NMR FID files and assay protocols to enable replication .

Q. What steps ensure reproducibility in Tortoside B isolation and testing?

  • Methodological Answer :

  • Protocol Standardization : Detailed SOPs for extraction solvents (e.g., 70% ethanol), column dimensions, and HPLC gradients.
  • Inter-lab Validation : Share reference samples with collaborating labs for cross-validation.
  • Negative Controls : Include solvent-only groups in bioassays to rule out matrix effects .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.